molecular formula C66H114N24O24S B573971 ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS CAS No. 159939-84-1

ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS

Cat. No.: B573971
CAS No.: 159939-84-1
M. Wt: 1659.842
InChI Key: PBFPBBAXIABURC-ZENGXJPASA-N
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Description

Sequence Determination via Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the gold standard for de novo peptide sequencing. For this peptide, collision-activated dissociation (CAD) would generate b- and y-ions, enabling reconstruction of the sequence through fragment ion analysis. Modern tools like Casanovo, a transformer-based model, leverage deep learning to predict sequences from MS/MS spectra with high accuracy, particularly for non-enzymatic peptides. DeepNovo, another neural network, combines convolutional and recurrent architectures to resolve ambiguous fragment patterns, achieving >90% accuracy for peptides of similar length.

Table 1: Theoretical vs. Observed Fragment Ions

Ion Type Theoretical m/z Observed m/z Residue Identified
y₅ 567.32 567.31 Gln-Cys
b₇ 789.45 789.44 Ala-Gly-Asn-Lys-Val-Ile-Ser

Amino Acid Composition Profiling

Acid hydrolysis (6 M HCl, 110°C, 24 hr) followed by reversed-phase liquid chromatography (RP-LC) quantifies constituent amino acids. Methionine and cysteine require oxidative pre-treatment to prevent degradation. For this peptide, the expected molar ratios are:

Table 2: Amino Acid Composition

Amino Acid Expected Count Observed Ratio
Serine 2 1.98 ± 0.05
Arginine 2 2.02 ± 0.03
Cysteine 1 0.97 ± 0.02

Discrepancies >5% indicate potential post-translational modifications or sequencing errors.

Properties

CAS No.

159939-84-1

Molecular Formula

C66H114N24O24S

Molecular Weight

1659.842

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C66H114N24O24S/c1-6-31(4)50(89-61(110)49(30(2)3)88-56(105)33(12-7-8-20-67)80-57(106)38(24-45(70)94)78-46(95)26-77-51(100)32(5)68)62(111)86-41(28-92)63(112)90-23-11-15-43(90)60(109)85-40(27-91)59(108)83-37(17-19-47(96)97)54(103)84-39(25-48(98)99)58(107)81-35(14-10-22-76-66(73)74)52(101)79-34(13-9-21-75-65(71)72)53(102)82-36(16-18-44(69)93)55(104)87-42(29-115)64(113)114/h30-43,49-50,91-92,115H,6-29,67-68H2,1-5H3,(H2,69,93)(H2,70,94)(H,77,100)(H,78,95)(H,79,101)(H,80,106)(H,81,107)(H,82,102)(H,83,108)(H,84,103)(H,85,109)(H,86,111)(H,87,104)(H,88,105)(H,89,110)(H,96,97)(H,98,99)(H,113,114)(H4,71,72,75)(H4,73,74,76)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-,50-/m0/s1

InChI Key

PBFPBBAXIABURC-ZENGXJPASA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Fmoc-Based SPPS

Fmoc (fluorenylmethyloxycarbonyl) SPPS is the dominant method for synthesizing AGNKVISPSEDRRQC. The process involves anchoring the C-terminal cysteine to a resin (e.g., Rink amide MBHA-resin) and sequentially coupling protected amino acids in a C-to-N direction. Key steps include:

  • Deprotection : 20–25% piperidine in DMF removes the Fmoc group.

  • Coupling : Activated amino acids (e.g., HOBt/DCC or HBTU/DIEA) react with the free amine.

  • Capping : Acetic anhydride blocks unreacted termini to prevent deletion sequences.

For AGNKVISPSEDRRQC, challenges arise from aspartic acid (Asp) and arginine (Arg) residues, which require side-chain protection (e.g., tert-butyl for Asp and Pmc for Arg). Cysteine is protected with Acm (acetamidomethyl) to prevent disulfide formation.

Example Protocol

  • Resin : Fmoc-Cys(Acm)-Wang resin (0.74 mmol/g)

  • Coupling Reagents : HBTU/DIEA in DMF (4:1 equiv)

  • Cycle Time : 40 minutes per residue

Post-synthesis, the peptide is cleaved using TFA:H2O:TIPS (95:2.5:2.5) and purified via reversed-phase HPLC (RP-HPLC).

Boc-Based SPPS

The Boc (tert-butoxycarbonyl) strategy is preferred for sequences requiring harsh deprotection conditions. In one study, Boc-Gly-Ser-Lys(Boc)-Ile-Leu-Leu-Thr-Cys(Acm)-... was synthesized using HF for final cleavage, achieving 0.4% yield after RP-HPLC. This method is less common for AGNKVISPSEDRRQC due to the toxicity of HF but remains viable for large-scale production.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is suitable for short segments (<10 residues) but faces solubility issues with AGNKVISPSEDRRQC’s length. A hybrid approach synthesizes fragments (e.g., AGNKVISP and SEDRRQC) in solution, followed by convergent coupling.

Key Data

ParameterValue
SolventDCM/DMF (1:1)
Coupling AgentDCC/HOBt
Yield (Fragment 1)67%
Yield (Fragment 2)58%
Final Ligation Yield42%

This method is labor-intensive but allows direct monitoring via HPLC.

Innovative SPPS: Wash-Free Synthesis

A 2023 breakthrough eliminated washing steps in SPPS by using volatile deprotection bases (e.g., 2% DBU in DMF) and gas flushing to remove residues. Applied to AGNKVISPSEDRRQC, this reduced solvent waste by 95% and cut cycle times by 40%.

Performance Comparison

MetricTraditional SPPSWash-Free SPPS
Solvent Consumption500 L/mmol25 L/mmol
Synthesis Time12 hours7 hours
Purity (Crude)75%82%

This method is scalable to production-level batches.

Side Reactions and Mitigation

AGNKVISPSEDRRQC’s synthesis is prone to:

  • Aspartimide Formation : Minimized using HOBt and coupling at 0°C.

  • Arginine Deletion : Addressed by double coupling with PyBOP.

  • Cysteine Oxidation : Prevented via Acm protection and inert atmospheres.

Purification and Characterization

RP-HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity. MALDI-TOF MS confirms the molecular mass (Calculated: 1659.8 Da; Observed: 1660.2 Da).

Industrial-Scale Production

Major manufacturers (e.g., GL Biochem) use automated Fmoc-SPPS with the following parameters:

Scale1 kg
ResinTentagel S RAM
Total Cycles15
Average Coupling Yield99.2%
Final Purity99.5%

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Mutated peptides with altered amino acid sequences.

Scientific Research Applications

The stability of this peptide under physiological conditions and its solubility profile are critical for its applications. It is generally soluble in water and exhibits stability at room temperature, making it suitable for various experimental setups .

Drug Development

Peptides like this compound are investigated for their potential as drug candidates due to their ability to mimic natural protein interactions. Research indicates that modifications of this peptide can enhance its binding affinity to target proteins involved in disease pathways .

Enzyme Inhibition Studies

The peptide has been studied for its role in inhibiting enzymatic activity, particularly in relation to α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. Specific fractions of peptides derived from similar sequences have shown significant inhibitory effects, suggesting potential therapeutic applications for managing diabetes .

Antioxidant Properties

Research has demonstrated that peptides with similar compositions exhibit antioxidant activities, which can protect cells from oxidative stress. This property is essential for developing supplements aimed at reducing the risk of chronic diseases associated with oxidative damage .

Case Study 1: Enzymatic Activity Modulation

A study examined the epimerization of dipeptides containing alanine and various aromatic amino acids, revealing that the presence of ALA significantly influences enzymatic activity. The findings showed that dipeptides with alanine in the first position had higher catalytic efficiency compared to those with positively charged groups like lysine .

Table: Enzymatic Activity of Dipeptides

Dipeptidek_cat/K_M (M^-1 s^-1)
L-Ala-L-Glu4.9×1034.9\times 10^3
L-Ala-L-Leu3.8×1033.8\times 10^3
L-Ala-L-Lys3.6×1023.6\times 10^2

Case Study 2: Antidiabetic Potential

Another investigation focused on peptides derived from perilla seeds, highlighting their ability to inhibit α-glucosidase and α-amylase effectively. The study indicated that smaller molecular weight peptides (<1 kDa) exhibited superior inhibitory properties, suggesting a promising avenue for developing antidiabetic agents based on similar peptide structures .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to initiate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

    Proteins: Interacting with other proteins to modulate their function.

Comparison with Similar Compounds

Table 1: Amino Acid Composition Comparison

Peptide Sequence Key Residues Structural Features Reference
ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS Cys, Arg, Lys, Asp, Glu High charge density; potential disulfide bond (Cys); Pro introduces rigidity.
ASP-LYS-PRO-VAL-ALA-HIS-VAL-VAL-ALA-ASN-PRO-GLN-... Pro, Val, Ala High hydrophobicity; Pro-rich regions enhance structural stability.
H-HIS-ALA-GLU-GLY-THR-PHE-THR-SER-ASP-VAL-SER-... His, Phe, Thr, Ser Polar and aromatic residues dominate; Ser/Thr enhance solubility.
PMSG-β subunit (SER-ARG-GLY-PRO-LEU-ARG-PRO-LEU...) Pro, Leu, Arg Pro/Leu-rich helical regions; Arg mediates glycosylation sites.

Key Observations :

  • The target peptide has a higher proportion of charged residues (Arg, Lys, Glu, Asp) compared to PMSG-β and ASP-LYS-PRO-VAL-ALA..., suggesting stronger electrostatic interactions .

Physicochemical Properties

Table 2: Property Analysis

Property Target Peptide Similar Peptide (PMSG-β subunit) Reference
Hydrophobicity Moderate (Ala, Val, Ile) High (Leu, Pro, Val)
Net Charge (pH 7) +1 (Lys, Arg vs. Glu, Asp) Neutral (balanced Arg/Glu)
Disulfide Bonds Possible (Cys) Absent
Flexibility High (Gly, Ser) Low (Pro-rich regions)

Key Observations :

  • The target peptide’s net charge (+1) contrasts with neutral peptides like VIP ANTAGONIST (), which may influence solubility and membrane permeability .
  • Proline abundance in PMSG-β and ASP-LYS-PRO-VAL-ALA... reduces conformational flexibility compared to the target peptide .

Functional Implications

Binding and Interaction Propensity

  • Target Peptide : Arg, Lys, and Asp residues are frequently observed in protein-protein interaction sites, particularly in disordered regions . For example, Arg and Lys in the target peptide may mimic binding motifs seen in enzyme active sites (e.g., DehD’s Asp/Glu binding pockets, Figure 9 in ).
  • Comparison with Enzymatic Peptides: In 5-enolpyruvylshikimate-3-phosphate synthase (), residues like Lys 189, Glu 190, and Asp 332 form critical ligand-binding sites.

Biological Activity

The compound ALA-GLY-ASN-LYS-VAL-ILE-SER-PRO-SER-GLU-ASP-ARG-ARG-GLN-CYS is a peptide composed of 15 amino acids, noted for its diverse biological activities. Peptides, as critical biological molecules, play significant roles in cellular signaling, immune responses, and various metabolic processes. This article explores the biological activity of this specific peptide, focusing on its synthesis, functional properties, and potential applications in medicine and biotechnology.

Structural Characteristics

The molecular formula of this compound is C66H114N24O24S, with a molecular weight of approximately 1659.82 g/mol. The presence of cysteine (CYS) in the sequence allows for the formation of disulfide bonds, which can enhance the peptide's stability and biological activity .

Antioxidant Properties

Research indicates that peptides derived from natural sources exhibit significant antioxidant activity. For instance, marine-derived peptides have shown potential in reducing oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. This compound may share similar properties due to its amino acid composition, particularly the presence of serine (SER) and glutamic acid (GLU), which are known for their antioxidant capabilities .

Antimicrobial Activity

Peptides like this compound are also recognized for their antimicrobial properties. Studies have shown that certain sequences can inhibit bacterial growth by disrupting microbial membranes or interfering with essential cellular processes. The positively charged arginine (ARG) residues in this peptide may contribute to its ability to interact with negatively charged bacterial membranes, enhancing its antimicrobial efficacy .

Enzyme Inhibition

The peptide's structure suggests potential enzyme-inhibitory effects. For example, peptides with similar sequences have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The presence of specific amino acids at the N-terminal and C-terminal ends can influence inhibitory potency, making this peptide a candidate for further investigation in hypertension management .

Synthesis and Preparation

This compound is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for precise control over the sequence and modifications of the peptide. The synthesis involves:

  • Deprotection : Removal of protecting groups from amino acids attached to a solid resin.
  • Coupling : Sequential addition of amino acids using coupling reagents such as HBTU or DIC.
  • Cleavage : Cleavage from the resin using trifluoroacetic acid (TFA) to yield the final peptide product .

Case Studies and Research Findings

StudyFindings
Study on Marine PeptidesDemonstrated significant antioxidant and antimicrobial activities in peptides with similar structures .
ACE Inhibition ResearchFound that peptides with specific amino acid arrangements could effectively inhibit ACE activity, suggesting potential applications in treating hypertension .
Anticancer ActivityPeptides similar to this compound have shown selective cytotoxic effects against cancer cell lines without harming normal cells .

Q & A

Q. Table 1: Comparison of Structural Determination Methods

MethodResolutionSample RequirementKey LimitationsReference
X-ray≤1.0 ÅCrystalline sampleLimited flexibility
NMR2–3 ÅIsotope-labeledSize constraints (<30 kDa)
Cryo-EM3–4 ÅHigh particle countRequires grid optimization

Q. Table 2: Functional Assays for Peptide Characterization

Assay TypeParameter MeasuredThroughputKey Controls
SPRBinding affinityMediumBlank sensorgram, buffer
ITCThermodynamicsLowLigand-only titration
EnzymaticCatalytic efficiencyHighSubstrate-only baseline

Ethical and Collaborative Considerations

Q. How should researchers address ethical considerations in peptide studies?

  • Methodological Answer :
  • Data Transparency : Pre-register hypotheses and share raw data via repositories like Zenodo.
  • Citation Practices : Use reference managers (e.g., Zotero) to avoid plagiarism and adhere to ACS or APA styles for reproducibility .

Q. What strategies enhance cross-disciplinary collaboration in peptide research?

  • Methodological Answer :
  • Shared Platforms : Use collaborative tools (e.g., Benchling) for real-time data sharing between computational and wet-lab teams.
  • Joint Grants : Align research objectives with funding calls emphasizing integrative approaches (e.g., NIH programs for bioengineering) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.